molecular formula C11H15N3S B2497523 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097921-74-7

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2497523
CAS No.: 2097921-74-7
M. Wt: 221.32
InChI Key: JANPXDLRENRTEG-UHFFFAOYSA-N
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Description

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a pyrimidine ring and a thia-aza bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the use of organocatalytic formal [4 + 2] cycloaddition reactions. This approach allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[22

Mechanism of Action

The mechanism by which 5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is unique due to its combination of a pyrimidine ring with a thia-aza bridge, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(6-ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-8-3-11(13-7-12-8)14-5-10-4-9(14)6-15-10/h3,7,9-10H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPXDLRENRTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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